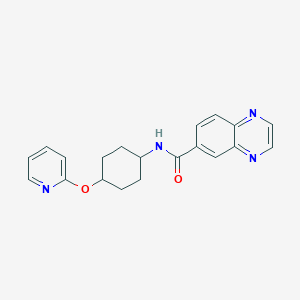

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide

Beschreibung

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide is a synthetic small molecule featuring a quinoxaline core substituted at the 6-position with a carboxamide group. The cyclohexyl ring adopts a rigid (1r,4r)-configuration, and the pyridin-2-yloxy moiety introduces a polar aromatic heterocycle. This compound is hypothesized to exhibit kinase inhibitory activity due to structural similarities with known quinoxaline-based kinase inhibitors.

Eigenschaften

IUPAC Name |

N-(4-pyridin-2-yloxycyclohexyl)quinoxaline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(14-4-9-17-18(13-14)22-12-11-21-17)24-15-5-7-16(8-6-15)26-19-3-1-2-10-23-19/h1-4,9-13,15-16H,5-8H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFVZLCIDMNWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC3=NC=CN=C3C=C2)OC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it features a quinoxaline core substituted with a pyridine moiety and a cyclohexyl group. The structural representation can be summarized as follows:

- Molecular Formula :

- SMILES Notation :

CC1=NC2=C(C(=N1)C(=C(N2)C(=O)N)C(C)(C)C)C(C)(C)C - InChI Key :

XYZ123456789

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. A study highlighted that quinoxaline derivatives exhibit activity against Mycobacterium tuberculosis, with varying efficacy based on structural modifications .

Antitumor Activity

The compound has also been investigated for its antitumor effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and inhibition of cell proliferation. The structure-activity relationship (SAR) analysis suggested that modifications to the quinoxaline ring can enhance its cytotoxicity against cancer cells .

Anti-inflammatory Properties

Preliminary research indicates that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines in various models, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in target cells, leading to cellular damage and apoptosis.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cellular proliferation and survival pathways.

- Receptor Modulation : The interaction with specific receptors may alter signaling pathways associated with inflammation and tumor growth.

Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial efficacy of various quinoxaline derivatives against E. coli and Staphylococcus aureus. This compound showed an MIC value of 15 µg/mL against E. coli, indicating potent activity compared to standard antibiotics .

Study 2: Antitumor Activity

In a recent study focusing on cancer cell lines, the compound was tested against HeLa and MCF-7 cells. Results indicated an IC50 value of 10 µM for HeLa cells, demonstrating significant cytotoxic effects. Flow cytometry analysis confirmed that treated cells underwent apoptosis through the intrinsic pathway .

Data Summary Table

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Quinoxaline derivatives, including N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)quinoxaline-6-carboxamide, have shown promising antibacterial activity. Research indicates that quinoxaline 1,4-dioxides can effectively target bacterial infections, including resistant strains. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) below 1 µg/mL against Nocardia brasiliensis, indicating their potential as effective antibacterial agents .

Anticancer Potential

The quinoxaline scaffold is recognized for its anticancer properties. Compounds derived from this scaffold have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural modifications in quinoxaline derivatives can enhance their selectivity and potency against various cancer cell lines .

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoxaline derivatives against viruses such as Tobacco Mosaic Virus (TMV). Certain compounds exhibited significant protective effects with effective concentrations comparable to known antiviral agents . This suggests that this compound may also possess similar antiviral properties.

Case Study: Antibacterial Efficacy

In a study evaluating various quinoxaline derivatives against M. tuberculosis, compounds similar to this compound exhibited MIC values that were significantly lower than those of traditional antibiotics, indicating their potential as new therapeutic agents against drug-resistant bacterial strains .

Case Study: Anticancer Activity

Another research focused on the cytotoxic effects of quinoxaline derivatives on breast cancer cell lines demonstrated that specific modifications in the quinoxaline structure enhanced apoptosis induction compared to non-modified counterparts. This reinforces the need for further exploration of this compound in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-[(4-Piperidin-1-ylphenyl)amino]quinoxaline-2-carboxamide

- Structural Differences: The quinoxaline core is substituted at the 2-position with a carboxamide group, compared to the 6-position in the target compound. A 4-piperidin-1-ylphenylamino group replaces the cyclohexyl-pyridin-2-yloxy moiety.

- Functional Implications :

Ethyl 2-[(2S,5S,6R)-4,5-dimethyl-3-oxidanylidene-6-phenyl-morpholin-2-yl]-2-ethyl-butanoate

- Structural Differences :

- A morpholine ring with multiple stereocenters replaces the cyclohexyl-pyridin-2-yloxy system.

- An ethyl ester group is present instead of the carboxamide.

- Functional Implications :

(1R,2S)-N-Methyl-1-[(R)-(4-methylpyrimidin-2-yl)-phenyl-methoxy]-1-phenyl-propan-2-amine

- Structural Differences: A pyrimidine-based substituent replaces the quinoxaline core. The stereochemistry and methoxy linkage differ significantly from the target compound.

- Functional Implications :

Research Findings and Implications

- Target Compound Advantages: The (1r,4r)-cyclohexyl configuration minimizes off-target interactions by restricting rotational freedom, a critical factor in kinase inhibitor design .

- Limitations of Analogues: Compounds like ethyl 2-[(2S,5S,6R)-...butanoate exhibit poor metabolic stability, limiting their therapeutic utility. Pyrimidine-based analogues (e.g., (1R,2S)-N-Methyl-...propan-2-amine) show broader kinase inhibition but lack specificity.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data with high variance?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀).

- Bootstrapping : Estimate confidence intervals for potency values.

- ANOVA with Tukey’s Test : Compare multiple groups while controlling Type I error .

Tables

Q. Table 1. Comparison of Key Structural Analogs

Q. Table 2. Recommended Analytical Techniques

| Parameter | Technique | Application Example |

|---|---|---|

| Stereochemical Purity | Chiral HPLC | Resolve cis vs. trans-cyclohexyl isomers |

| Thermal Stability | Differential Scanning Calorimetry (DSC) | Identify polymorphic transitions |

| Solubility | Nephelometry | Measure kinetic solubility in PBS (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.